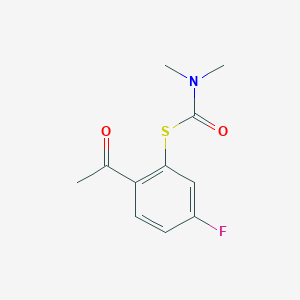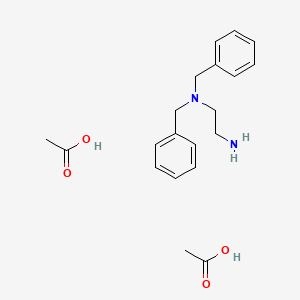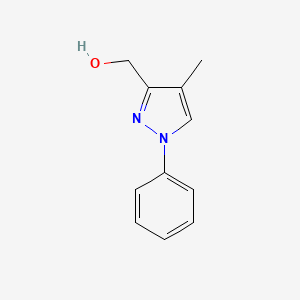![molecular formula C21H21ClN2O3S B8422160 [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester](/img/structure/B8422160.png)
[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester
Descripción general
Descripción
Ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Métodos De Preparación
The synthesis of [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester typically involves multiple steps. One common synthetic route starts with the reaction of 4-chloroaniline with acetic anhydride to form 4-acetylamino-4-chloroaniline. This intermediate is then reacted with 2-methylindole in the presence of a suitable catalyst to form the desired indole derivative. The final step involves the esterification of the indole derivative with ethyl acetate under acidic conditions to yield this compound .
Análisis De Reacciones Químicas
Ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways. The compound’s ability to modulate these targets can lead to its observed biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
The uniqueness of [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H21ClN2O3S |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
ethyl 2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetate |
InChI |
InChI=1S/C21H21ClN2O3S/c1-4-27-19(26)12-24-13(2)21(28-16-10-8-15(22)9-11-16)20-17(23-14(3)25)6-5-7-18(20)24/h5-11H,4,12H2,1-3H3,(H,23,25) |
Clave InChI |
NJAHLZZJVRKNSE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C(=C(C2=C(C=CC=C21)NC(=O)C)SC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-1-methyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-6-thione](/img/structure/B8422083.png)
![3-[(4-Bromobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8422086.png)







![Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B8422151.png)



